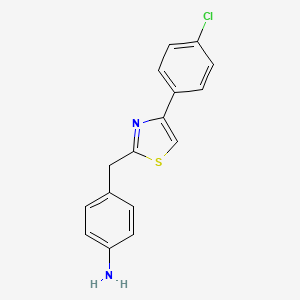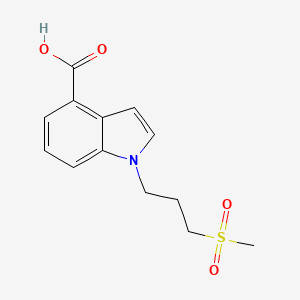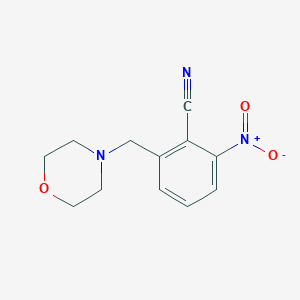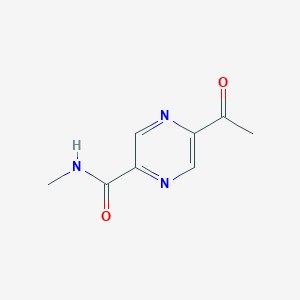
5-acetyl-N-methylpyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-N-methylpyrazine-2-carboxamide: is an organic compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyrazine ring substituted with an acetyl group at the 5-position and a methylcarboxamide group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N-methylpyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 2,3-diaminopyrazine with acetylacetone under acidic conditions.
Acetylation: The acetyl group can be introduced at the 5-position of the pyrazine ring using acetyl chloride in the presence of a base such as pyridine.
Methylation: The methylcarboxamide group can be introduced by reacting the acetylated pyrazine with methylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Oxidation: 5-acetyl-N-methylpyrazine-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetyl or methylcarboxamide groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazine derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, 5-acetyl-N-methylpyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, materials, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-acetyl-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
N1-Methyl-2-pyridone-5-carboxamide: A metabolic product of nicotinamide adenine dinucleotide (NAD) degradation with potential biological activities.
Pyrrolopyrazines: Nitrogen-containing heterocyclic compounds with a wide range of biological activities.
Uniqueness
5-acetyl-N-methylpyrazine-2-carboxamide stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique chemical and biological properties
特性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC名 |
5-acetyl-N-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H9N3O2/c1-5(12)6-3-11-7(4-10-6)8(13)9-2/h3-4H,1-2H3,(H,9,13) |
InChIキー |
MTDNPNNYFHDXJP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=C(C=N1)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


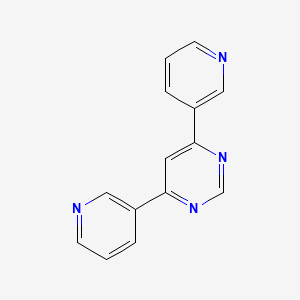

![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
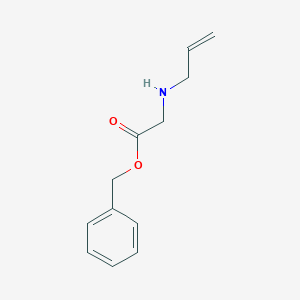
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)
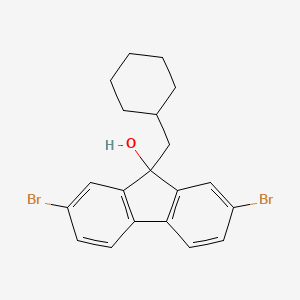



![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
